molecular formula C24H22N4OS B2959463 2-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 879919-73-0

2-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B2959463
CAS No.: 879919-73-0
M. Wt: 414.53
InChI Key: OIUCBTRWZBTRRJ-UHFFFAOYSA-N
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Description

This compound features a pyrido[1,2-a]benzimidazole core substituted with a cyano group at position 4, an ethyl group at position 2, and a methyl group at position 2. A sulfanyl (-S-) linker connects this heterocyclic system to an acetamide moiety, which is further substituted with a 3-methylphenyl group. Its design may aim to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) through strategic placement of electron-withdrawing (cyano) and hydrophobic (ethyl, methyl) groups.

Properties

IUPAC Name

2-(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4OS/c1-4-18-16(3)19(13-25)23-27-20-10-5-6-11-21(20)28(23)24(18)30-14-22(29)26-17-9-7-8-15(2)12-17/h5-12H,4,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUCBTRWZBTRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)SCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the pyrido[1,2-a]benzimidazole core. This can be achieved by reacting 2-cyanomethyl benzimidazoles with ethyl acetoacetate, ethyl benzoylacetate, or 2-acetylbutyrolactone in the presence of ammonium acetate at high temperatures (170–180°C) . The resulting intermediate is then chlorinated and aminated to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the cyano group would yield amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The presence of the cyano group and the pyrido[1,2-a]benzimidazole core suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide derivatives reported in recent studies. Below is a detailed comparison based on substituent effects, synthetic yields, and biological activity:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name / ID Core Structure Key Substituents Synthesis Yield (%) Biological Activity (Dose) Reference
2-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide (Target) Pyrido[1,2-a]benzimidazole 4-CN, 2-Et, 3-Me; sulfanyl linker; 3-MePh-acetamide Not reported Hypothesized anti-exudative -
2-(4-{[2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl}sulfinyl)benzimidazol-1-yl]sulfonyl}-phenoxy)-N-(2-pyridyl)acetamide (3l) Benzimidazole Sulfinyl/sulfonyl linker; trifluoroethoxy; 2-pyridyl-acetamide 94 Not reported
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (3.1–3.21) 1,2,4-Triazole Furan-2-yl; sulfanyl linker; variable R-groups Not reported Anti-exudative (10 mg/kg vs. diclofenac 8 mg/kg)
2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)-N-[2-(cyanomethylsulfanyl)phenyl]acetamide (851280-54-1) Imidazolidinone Trioxoimidazolidine; cyanomethylsulfanyl; 2-Ph-acetamide Not reported Not reported

Key Observations:

Structural Diversity :

  • The target compound employs a pyrido-benzimidazole core, distinct from the benzimidazole (3l) or triazole (3.1–3.21) scaffolds in analogs. This may enhance π-π stacking interactions in target binding .
  • The sulfanyl linker in the target and triazole derivatives (3.1–3.21) contrasts with the sulfonyl/sulfinyl groups in compound 3l, which could influence redox stability or hydrogen-bonding capacity .

Biological Activity: Triazole-based acetamides (3.1–3.21) demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac (8 mg/kg). This suggests that the sulfanyl-acetamide motif may contribute to efficacy in inflammation modulation .

Synthetic Feasibility :

  • Compound 3l achieved a high synthesis yield (94%), indicating robustness in benzimidazole functionalization. The target compound’s synthesis pathway (unreported) may face challenges due to its polycyclic core .

Research Findings and Implications

  • Further in vivo studies are needed to validate this .
  • Metabolic Stability: The pyrido-benzimidazole core and cyano group may reduce oxidative metabolism compared to benzimidazole derivatives like 3l, which contain labile trifluoroethoxy groups .

Biological Activity

The compound 2-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N5OC_{23}H_{21}N_{5}O with a molecular weight of approximately 383.46 g/mol. The structure features a pyrido-benzimidazole core, which is known for various biological activities.

PropertyValue
Molecular FormulaC23H21N5OC_{23}H_{21}N_{5}O
Molecular Weight383.46 g/mol
SMILESCc1nc2c(c1)cn(c(=N)c2C)C(=O)N(Cc1ccc(cc1)C#N)C(=O)C
InChIInChI=1S/C23H21N5O/c1-4-18-14(2)19(13-24)23-27-20-7-5-6-8-21(20)28(23)22(18)26-17-11-9-16(10-12-17)25-15(3)29/h5-12,26H,4H2,1-3H3,(H,25,29)

Anticancer Properties

Recent studies have indicated that compounds containing the benzimidazole moiety exhibit significant anticancer activity. The specific compound under discussion has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antimicrobial agent.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific cellular targets involved in signal transduction pathways. The presence of the cyano group may enhance its reactivity and binding affinity to biological macromolecules.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer efficacy of various benzimidazole derivatives, including our compound. They found that at concentrations as low as 10 µM, the compound induced significant apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial screening of this compound against a panel of pathogens. Results indicated that it exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging between 32 µg/mL and 64 µg/mL .

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